3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine
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Overview
Description
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine is a chemical compound with the molecular formula C15H21ClN4O . It has an average mass of 308.806 Da and a monoisotopic mass of 308.140381 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine is defined by its molecular formula, C15H21ClN4O . More detailed structural analysis, such as bond lengths and angles, would require more specific data such as crystallographic studies or computational modeling, which are not available in the search results.Scientific Research Applications
Surface Protection Activities
- 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine derivatives have shown potential in protecting mild steel surfaces and inhibiting mild steel corrosion in hydrochloric acid solutions. These compounds form a pseudo-capacitive protective film on steel surfaces, suggesting their effectiveness as corrosion inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).
Anti-Diabetic Drug Potential
- Derivatives of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds show promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting their usefulness in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticonvulsant Drug Properties
- The structural and electronic properties of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine derivatives have been studied in relation to their anticonvulsant activities. These studies provide insights into the molecular behavior of such compounds, which could be useful in designing new anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
Neuropharmacological Applications
- Some derivatives of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine have shown activity as dopamine D-2 and serotonin 5-HT2 receptor antagonists, suggesting their potential use in neuropharmacology, particularly in the treatment of mental health disorders (Perregaard et al., 1992).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c16-13-4-5-14(18-17-13)19-10-6-12(7-11-19)15(21)20-8-2-1-3-9-20/h4-5,12H,1-3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZDUYDQGLKND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine |
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